
Etoricoxib
Descripción general
Descripción
Etoricoxib es un inhibidor selectivo de la ciclooxigenasa-2 (COX-2) desarrollado y comercializado por Merck. Se utiliza principalmente para el alivio sintomático de la osteoartritis, la artritis reumatoide, la espondilitis anquilosante y la gota aguda . This compound es conocido por su alta selectividad para la inhibición de COX-2 sobre COX-1, lo que reduce la generación de prostaglandinas a partir del ácido araquidónico .
Métodos De Preparación
La síntesis de Etoricoxib implica varios pasos. Una de las rutas sintéticas comunes incluye la reacción de 5-cloro-2-metilpiridina con ácido 4-metilsulfonilfenilborónico en presencia de un catalizador de paladio para formar la estructura bipiridínica . Las condiciones de reacción suelen implicar el uso de una base como el carbonato de potasio y un disolvente como la dimetilformamida. Los métodos de producción industrial a menudo implican la purificación de this compound utilizando técnicas de cristalización para obtener la forma cristalina estable .
Análisis De Reacciones Químicas
Etoricoxib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar derivados de sulfóxido y sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfona de vuelta al sulfuro.
Sustitución: Las reacciones de halogenación pueden introducir átomos de halógeno en la estructura bipiridínica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
Osteoarthritis and Rheumatoid Arthritis
Etoricoxib has demonstrated significant efficacy in treating osteoarthritis and rheumatoid arthritis. A meta-analysis revealed that this compound not only provides superior pain relief compared to placebo but also shows comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and naproxen, with a lower risk of gastrointestinal adverse events .
Key Findings:
- In randomized controlled trials, this compound showed a reduction in the risk of gastrointestinal adverse events compared to diclofenac (RR 0.67) and naproxen (RR 0.59) .
- Patients receiving this compound reported improved quality of life and treatment satisfaction, as assessed by various quality-of-life scales .
Ankylosing Spondylitis
This compound has been evaluated in patients with ankylosing spondylitis. A phase III clinical trial demonstrated that this compound effectively alleviates spinal pain and enhances physical function. The study compared two doses (60 mg and 90 mg) against a standard NSAID (naproxen), confirming the efficacy of this compound at both dosages with a favorable safety profile .
Safety Profile
While this compound is generally well-tolerated, concerns regarding its cardiovascular and renal safety have been raised. Studies indicate that while the incidence of cardiovascular thrombotic events is similar to other NSAIDs, caution is advised for patients with pre-existing cardiovascular conditions .
Adverse Effects:
- Increased risk of hypertension and edema.
- Potential renal effects, particularly in long-term use or in patients with pre-existing kidney issues .
Comparative Efficacy Table
Case Studies
- Case Study on Osteoarthritis : A study involving elderly patients switching to this compound showed significant improvements in pain scores (WOMAC index) and overall quality of life after four weeks of treatment without reported adverse events .
- Case Study on Ankylosing Spondylitis : In a multicenter trial comparing this compound to naproxen, patients treated with this compound experienced significant reductions in spinal pain and functional impairment over a 12-week period .
Mecanismo De Acción
Etoricoxib ejerce sus efectos inhibiendo selectivamente la isoforma 2 de la enzima ciclooxigenasa (COX-2). Esta inhibición evita la producción de prostaglandinas a partir del ácido araquidónico, que son mediadores de la inflamación y el dolor . La alta selectividad para COX-2 sobre COX-1 da como resultado menos efectos secundarios gastrointestinales en comparación con los fármacos antiinflamatorios no esteroideos tradicionales .
Comparación Con Compuestos Similares
Etoricoxib es único entre los inhibidores de COX-2 debido a su alta selectividad y eficacia. Los compuestos similares incluyen:
Celecoxib: Otro inhibidor selectivo de COX-2 con aplicaciones similares pero diferente estructura química.
Rofecoxib: Un inhibidor de COX-2 que se retiró del mercado debido a problemas de seguridad.
Valdecoxib: Otro inhibidor de COX-2 con usos terapéuticos similares pero diferentes propiedades farmacocinéticas
Actividad Biológica
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, primarily used for the management of pain and inflammation in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This article provides a detailed overview of its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
This compound selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins from arachidonic acid. It exhibits approximately 106-fold selectivity for COX-2 over COX-1 , which is significant in reducing gastrointestinal side effects commonly associated with non-selective NSAIDs . By inhibiting COX-2, this compound effectively reduces inflammation and pain without significantly affecting the protective gastric mucosa.
Pharmacokinetics
- Bioavailability : 100% following oral administration.
- Protein Binding : Approximately 92%.
- Half-life : About 22 hours.
- Metabolism : Primarily hepatic via CYP3A4 .
Case Studies and Clinical Trials
- Ankylosing Spondylitis :
-
Rheumatoid Arthritis :
- In a randomized controlled trial with 891 patients, this compound (90 mg once daily) showed greater efficacy than both placebo and naproxen (500 mg twice daily) over a 12-week period. The percentage of patients achieving ACR20 response was significantly higher in the this compound group (53%) compared to placebo (21%) .
- Hemophilic Arthropathy :
Comparative Efficacy
Condition | Study Duration | This compound Dose | Comparator | Key Findings |
---|---|---|---|---|
Ankylosing Spondylitis | 6 weeks | 90 mg, 120 mg | Placebo | Significant improvement in pain and activity (P < 0.001) |
Rheumatoid Arthritis | 12 weeks | 90 mg | Naproxen | Higher ACR20 response (53% vs. 21%) |
Hemophilic Arthropathy | 6 months | 90 mg | Placebo | Significant improvement in pain and disease status |
Safety Profile
This compound is generally well tolerated across various studies. The most common adverse effects include:
- Upper respiratory infections
- Headaches
- Gastrointestinal disturbances are less frequent compared to non-selective NSAIDs due to its COX-2 selectivity .
In clinical trials, the incidence of serious adverse events was comparable between this compound and placebo groups, indicating a favorable safety profile for long-term use .
Propiedades
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVRJDLRVPLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046457 | |
Record name | Etoricoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etoricoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.28e-03 g/L | |
Record name | Etoricoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like any other COX-2 selective inhibitor Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2), preventing production of prostaglandins (PGs) from arachidonic acid. | |
Record name | Etoricoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
202409-33-4 | |
Record name | Etoricoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202409-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etoricoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202409334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etoricoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etoricoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETORICOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRX4NFY03R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etoricoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.